N-Nitroso-N-ethylbutylamine-d4
Description
Properties
Molecular Formula |
C₆H₁₀D₄N₂O |
|---|---|
Molecular Weight |
134.21 |
Synonyms |
N-Ethyl-N-nitroso-1-butanamine-d4; N-ethyl-N-nitrosobutylamine-d4; Butylethylnitrosamine-d4; Ethyl-n-butylnitrosamine-d4; Ethylbutylnitrosamine-d4; N-Butyl-N-ethylnitrosamine-d4; N-Ethyl-N-butylnitrosamine-d4; N-Ethyl-N-nitrosobutylamine-d4; N-Nitros |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of N Nitroso N Ethylbutylamine D4 for Research Applications
Chemical Synthesis Pathways for Deuterated N-Nitrosamines
The synthesis of deuterated N-nitrosamines is generally achieved through the nitrosation of a corresponding deuterated secondary amine. researchgate.netccsnorway.com This process involves the reaction of the secondary amine with a nitrosating agent, typically under acidic conditions. wikipedia.orglibretexts.org
A common and effective pathway for synthesizing N-Nitroso-N-ethylbutylamine-d4 involves the reaction of N-ethyl-butylamine-d4 with a nitrite (B80452) source. nih.gov The reaction is typically carried out using sodium nitrite (NaNO₂) in an acidic medium, which generates the electrophilic nitrosonium ion (NO⁺). wikipedia.orglibretexts.org The nucleophilic nitrogen of the secondary amine then attacks the nitrosonium ion to form the stable N-nitrosamine. wikipedia.org
Reaction Scheme: CH₃CH₂NH(CD₂)₂CH₂CH₃ + NaNO₂ + H⁺ → CH₃CH₂N(NO)(CD₂)₂CH₂CH₃ + Na⁺ + H₂O
Alternative nitrosating agents can also be employed, such as tert-butyl nitrite (TBN), which offers the advantage of performing the reaction under solvent-free, metal-free, and acid-free conditions, which can be beneficial when acid-labile functional groups are present. researchgate.netsemanticscholar.org Other methods include the use of nitrosyl halides or nitrosonium salts. cardiff.ac.uk The choice of synthetic route often depends on the desired yield, purity, and the stability of the starting materials and final product. organic-chemistry.org
Spectroscopic and Chromatographic Verification of Deuteration Purity and Positional Isomerism
Following synthesis, rigorous analysis is required to confirm the chemical identity, purity, and the extent and location of deuterium (B1214612) incorporation. A combination of chromatographic and spectroscopic techniques is employed for this verification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for analyzing volatile and semi-volatile nitrosamines. nih.gov The gas chromatograph separates the target compound from impurities, while the mass spectrometer provides crucial information on its molecular weight and fragmentation pattern. thermofisher.comnih.gov For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is four units higher than its non-deuterated counterpart, confirming the incorporation of four deuterium atoms. cymitquimica.com The fragmentation pattern, often characterized by α-cleavage, helps to elucidate the structure and confirm the position of the deuterium labels. nih.gov Loss of characteristic fragments such as ·OH (M-17) and ·NO (M-30) are also observed in the mass spectra of N-nitrosamines. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially when coupled with a mass spectrometer (LC-MS), providing a powerful method for both separation and identification. rsc.org
The following table summarizes typical mass spectrometry data for N-Nitroso-N-ethylbutylamine and its deuterated analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| N-Nitroso-N-ethylbutylamine | C₆H₁₄N₂O | 130.19 | 130 (M⁺), 113 (M-OH), 100 (M-NO), 57, 43 |
| This compound | C₆H₁₀D₄N₂O | 134.21 | 134 (M⁺), 117 (M-OH), 104 (M-NO), 61, 43 |
Isotopic Enrichment and Characterization via Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopies
Advanced spectroscopic methods provide definitive structural confirmation and detailed information on isotopic enrichment. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining molecular structure. europa.eu For asymmetrical N-nitrosamines, the partial double bond character of the N-N bond leads to hindered rotation, resulting in the presence of E and Z conformational isomers (rotamers), which can be observed as distinct sets of signals in the NMR spectrum. cardiff.ac.uknih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the butyl chain will be absent or significantly diminished. The remaining signals for the ethyl group and the non-deuterated positions on the butyl chain can be assigned to confirm the structure. chemicalbook.comresearchgate.net The ratio of the two configurational isomers can be determined through signal integration. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the deuterium labeling positions. wikipedia.org
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. The carbons directly bonded to deuterium will exhibit triplet splitting (due to C-D coupling) and an upfield shift compared to the non-deuterated compound. spectrabase.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. dtic.milresearchgate.net The key diagnostic feature for deuteration is the shift of the C-H stretching vibrations to lower frequencies for C-D bonds.
C-H Stretch: Typically observed in the 2850–3000 cm⁻¹ region.
C-D Stretch: Appears in the 2100–2200 cm⁻¹ region. The presence of these bands and the reduction or absence of the corresponding C-H bands confirm successful deuteration.
N=O Stretch: The N=O stretching vibration in nitrosamines typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl
N-N Stretch: A strong band between 1052 and 1106 cm⁻¹ is assigned to the N-N stretching vibration. pw.edu.pl
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, verifying its structure, purity, and isotopic enrichment, thereby ensuring its suitability as an internal standard for quantitative analysis. rsc.org
Advanced Analytical Methodologies Employing N Nitroso N Ethylbutylamine D4
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for N-Nitrosamine Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. nih.govrestek.com The use of a deuterated internal standard like N-Nitroso-N-ethylbutylamine-d4 is integral to achieving the low detection limits required for regulatory compliance. nih.gov
Optimization of Ionization Techniques and Mass Spectral Fragmentation Analysis for Deuterated Analytes
Electron ionization (EI) is a common ionization technique used in GC-MS for N-nitrosamine analysis. nih.gov However, standard 70 eV EI can lead to extensive fragmentation of N-nitrosamines, resulting in low abundance of the molecular ion and complicating quantification. thermofisher.comnemc.us To address this, "soft" ionization techniques are often employed. thermofisher.com One approach is to lower the electron energy, for example to 40 eV, which reduces fragmentation and increases the abundance of higher-mass precursor ions, thereby improving selectivity and sensitivity. thermofisher.comnemc.us
Chemical ionization (CI) is another soft ionization technique that can be used, often with methane (B114726) or ammonia (B1221849) as the reagent gas, to produce a more abundant protonated molecule. thermofisher.com The mass spectral fragmentation of N-nitrosamines typically involves alpha-cleavage. nih.gov For deuterated analytes like this compound, the fragmentation patterns will show a corresponding mass shift, which is crucial for their identification and differentiation from their non-deuterated counterparts. The optimization of collision energy in tandem mass spectrometry (MS/MS) is critical for maximizing the response of specific precursor-to-product ion transitions. thermofisher.comlabrulez.com Automated tools can assist in systematically determining the optimal collision energy for each transition, ensuring the best possible method sensitivity. thermofisher.comlabrulez.com
Chromatographic Separation Parameters and Method Development for this compound and Analogues
Effective chromatographic separation is essential to resolve this compound and its non-deuterated analogue from other N-nitrosamines and potential matrix interferences. Method development often begins with the selection of an appropriate capillary column. Columns with a mid-polarity stationary phase are frequently used for N-nitrosamine analysis. restek.comshimadzu.com
The temperature program of the GC oven is a critical parameter that is optimized to achieve good resolution and peak shape within a reasonable analysis time. shimadzu.com A typical program might start at a low temperature to trap the analytes at the head of the column, followed by a temperature ramp to elute the compounds based on their boiling points and interaction with the stationary phase. shimadzu.com The injection mode, such as splitless injection, is often chosen for trace analysis to ensure the maximum transfer of the sample onto the column. shimadzu.com The carrier gas flow rate is also optimized to ensure efficient separation. shimadzu.com
Table 1: Example GC-MS Parameters for N-Nitrosamine Analysis
| Parameter | Value |
| Column | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm) |
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min) → (20 °C/min) → 250 °C (3 min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
This table presents typical starting parameters for the GC-MS analysis of N-nitrosamines. These parameters would be further optimized during method development. shimadzu.com
Application of Isotope Dilution Mass Spectrometry (IDMS) Principles for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision in quantification. nih.gov In this approach, a known amount of an isotopically labeled internal standard, such as this compound, is added to the sample prior to any sample preparation or analysis steps. nih.govresearchgate.net
Because the deuterated standard is chemically identical to the native analyte, it behaves in the same manner during extraction, cleanup, and chromatographic separation. nih.gov Any losses of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. nih.gov By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard, an accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument performance. nih.gov This makes IDMS particularly valuable for the analysis of complex matrices where significant signal suppression or enhancement may occur. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of a wide range of N-nitrosamines, including those that are less volatile and not amenable to GC-MS. institut-kuhlmann.deresearchgate.net The use of this compound as an internal standard is crucial for achieving accurate quantification at the trace levels often required by regulatory agencies. shimadzu.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies
The choice of ionization source is a critical step in developing an LC-MS/MS method for N-nitrosamines. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, with the selection depending on the specific properties of the analytes and the sample matrix. plasmion.commdpi.com
ESI is particularly suitable for polar and solvable substances. plasmion.com It generally produces protonated molecules [M+H]+ and is less prone to in-source fragmentation compared to other techniques. nih.govnih.gov However, ESI can be susceptible to ion suppression from matrix components, which can negatively impact sensitivity. mac-mod.com
APCI is often preferred for less polar and more volatile compounds. plasmion.comnationalmaglab.org In APCI, the analyte is vaporized and then ionized through chemical reactions with reagent ions, a process that can be more robust and less affected by matrix effects than ESI. researchgate.netcreative-proteomics.com For many N-nitrosamines, APCI can provide improved sensitivity compared to ESI. mac-mod.comresearchgate.net
Table 2: Comparison of ESI and APCI for N-Nitrosamine Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar compounds plasmion.com | Effective for less polar to nonpolar compounds plasmion.comnationalmaglab.org |
| Volatility | Not a primary requirement | Requires analyte to be thermally stable and volatile nationalmaglab.org |
| Ion Suppression | More susceptible to matrix effects mac-mod.com | Generally less susceptible to matrix effects researchgate.net |
| Sensitivity | Can be high for suitable analytes | Often provides better sensitivity for many N-nitrosamines mac-mod.comresearchgate.net |
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization for Deuterated Species
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry for quantification. nih.gov In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. researchgate.net
For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than its non-deuterated counterpart. The fragmentation of the deuterated precursor ion will also produce product ions with a corresponding mass shift. The selection of appropriate MRM transitions (precursor ion → product ion) is critical for the specificity of the method. nih.gov
The collision energy is a key parameter that is optimized for each MRM transition to maximize the abundance of the product ion and, consequently, the sensitivity of the analysis. nih.gov The declustering potential is another parameter that is optimized to prevent ion fragmentation in the source and improve the signal of the precursor ion. nih.gov
Table 3: Example MRM Transitions for N-Nitrosamines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-Nitrosodimethylamine (NDMA) | 75 | 58 | - |
| N-Nitrosodiethylamine (NDEA) | 103 | 75 | - |
| N-Nitroso-N-ethylbutylamine | - | - | - |
| This compound | - | - | - |
This table provides examples of MRM transitions for common N-nitrosamines. The specific transitions and optimized collision energies for N-Nitroso-N-ethylbutylamine and its deuterated analogue would be determined experimentally during method development. glsciences.com
Internal Standard Methodologies and Calibration Strategies in LC-MS/MS
The internal standard method is a cornerstone of quantitative analysis in LC-MS/MS, designed to correct for variations in sample preparation and instrumental response. clearsynth.com this compound serves as an ideal internal standard for its non-deuterated analogue, N-Nitroso-N-ethylbutylamine (NEBA). The underlying principle is that a known concentration of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. adventchembio.com
Because the deuterium-labeled standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during extraction, chromatography, and ionization. usp.org However, its increased mass allows it to be distinguished from the target analyte by the mass spectrometer. usp.org This co-elution and similar behavior ensure that any analyte loss during sample preparation or fluctuations in instrument signal (such as ion suppression or enhancement) affect both the analyte and the internal standard proportionally. clearsynth.com By using the ratio of the analyte response to the internal standard response for quantification, these variations are effectively canceled out, leading to significantly improved accuracy and precision. thermofisher.com
Calibration strategies involve creating a series of standard solutions containing the target nitrosamines at various known concentrations, while the deuterated internal standard concentration is kept constant. nih.gov These calibration curves are then used to determine the concentration of analytes in unknown samples. Research and application notes from analytical instrument manufacturers demonstrate various successful calibration strategies.
Table 1: Examples of Calibration Strategies Using Deuterated Nitrosamine (B1359907) Internal Standards
| Target Analytes | Internal Standard(s) & Concentration | Calibration Curve Range | Matrix / Application |
|---|---|---|---|
| 12 Nitrosamines | N-nitrosodiethylamine-d4 (and others) @ 20 ng/mL | 2.5 - 50.0 ng/mL | Sartan Active Pharmaceutical Ingredients (APIs) nih.gov |
| 10 Nitrosamines | Pooled internal standards @ 20 ng/mL | 0.1 - 20 ng/mL | Metformin (B114582) Drug Products thermofisher.com |
| 8 Nitrosamines | 4 deuterated internal standards | 0.001 - 0.100 ppm (1 - 100 ng/mL) | Various Solvents shimadzu.com |
Sample Preparation Techniques for Diverse Matrices Utilizing Deuterated Standards
Effective sample preparation is crucial for accurate nitrosamine analysis, as it serves to isolate the target analytes from complex sample matrices, concentrate them, and remove interfering substances that could compromise the analysis. nih.gov The use of deuterated standards like this compound is integral to the development and validation of these preparation techniques, as they allow the analyst to track and correct for analyte recovery throughout the process. adventchembio.com These standards are versatile and can be applied to diverse matrices, including active pharmaceutical ingredients (APIs), finished drug products, biological fluids, and environmental samples. adventchembio.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques used to clean up and concentrate nitrosamine samples before LC-MS/MS analysis. The development of these methods focuses on selecting appropriate solvents and sorbents to maximize the recovery of the target analytes while minimizing matrix components.
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a different solvent. A method for analyzing nitrosamines in cough syrups, for instance, utilized SPE with strong cation-exchange cartridges. nih.gov The validation of such a method relies on spiking the sample with a deuterated internal standard prior to extraction. The recovery of the internal standard gives a direct measure of the extraction efficiency for the target analyte. In the cough syrup analysis, this approach helped validate the method and demonstrated excellent matrix spike recoveries between 90% and 120%. nih.gov Using an internal standard is critical for ensuring that the final reported concentrations are accurate and account for any material lost during the SPE procedure. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. While less common in recent high-sensitivity methods than SPE, it remains a viable technique for certain matrices. As with SPE, the addition of this compound at the start of the LLE process is essential for proper method validation and to ensure the final quantitative results are corrected for any recovery losses.
The "matrix effect" is a significant challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal. nih.govwaters.com This can lead to inaccurate quantification. Deuterated internal standards are the most effective tool for mitigating this issue.
Because this compound is chemically and chromatographically identical to its non-deuterated counterpart, it is affected by matrix interferences in the same way. usp.org When the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, the ratio of their signals remains constant. thermofisher.com By using this ratio for quantification, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable data. waters.com
Other strategies for reducing matrix effects include:
Sample Dilution: A straightforward approach where the sample extract is diluted before injection. This reduces the concentration of interfering matrix components. One method for metformin analysis involved diluting the final filtered extract with water at a 4:1 ratio. thermofisher.com
Efficient Sample Cleanup: Robust sample preparation techniques, such as the SPE methods described previously, are designed to remove as many matrix components as possible before the sample reaches the LC-MS/MS system. nih.gov
While many modern LC-MS/MS methods can detect nitrosamines directly, derivatization is an analytical strategy used to modify the chemical structure of an analyte to improve its analytical properties. digitellinc.com This can be particularly useful for enhancing chromatographic behavior, improving ionization efficiency, or enabling detection by other techniques like Gas Chromatography (GC). researchgate.net
A key consideration is that the internal standard must react with the derivatizing agent in the same manner as the target analyte. If N-Nitroso-N-ethylbutylamine were to be derivatized, this compound would also need to undergo the same chemical transformation to serve its purpose as a proper internal standard.
An example of such a technique involves the denitrosation of nitrosamines followed by sulfonylation. researchgate.net This process was shown to improve the chromatographic behavior and mass response for GC-MS analysis, resulting in a nearly 20-fold decrease in detection limits compared to analyzing the underivatized compounds. researchgate.net Another modern approach involves using charged chelating reagents to trap ionized nitrosamines in a process known as reactive electrospray ionization, which can facilitate rapid, high-sensitivity analysis. digitellinc.com In all such derivatization-based methods, the parallel reaction of the deuterated internal standard is crucial for accurate quantification.
Research Applications of N Nitroso N Ethylbutylamine D4 in Environmental and Food Science Investigations
Environmental Monitoring of N-Nitrosamines in Aquatic and Terrestrial Systems
N-nitrosamines are a class of chemical compounds that have raised significant concern due to the potent carcinogenicity of many of its members. acs.org They are found throughout the environment, and monitoring their presence in water, soil, and air is essential for assessing human exposure and environmental impact. acs.orgepa.gov The accuracy of such monitoring heavily relies on robust analytical methods, where isotope-labeled standards like N-Nitroso-N-ethylbutylamine-d4 are indispensable.
N-nitrosamines have been identified as a concerning category of disinfection by-products in drinking water, often formed when chloramines are used in the treatment process. eaht.org For instance, N-Nitrosodimethylamine (NDMA) is a priority pollutant frequently detected in drinking water. eaht.org Regulatory bodies and health organizations have set stringent guidelines for the limits of various nitrosamines in drinking water due to their potential health risks. epa.gov
The standard analytical approach for detecting these compounds at the required low levels (nanograms per liter) involves techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov These methods often employ solid-phase extraction (SPE) to concentrate the analytes from water samples. The use of a deuterated internal standard, such as this compound, in these procedures is critical for achieving accurate and reliable quantification by compensating for any analyte loss during the extraction and concentration steps.
A study on N-nitrosamines in drinking water established a method using a graphitized carbon SPE column for extraction, followed by GC-MS/MS analysis. The method demonstrated excellent linearity and recovery rates, suitable for analyzing N-nitrosamines according to regulatory standards. Research has shown that NDMA concentrations can range from 4.7 to 15.1 ng/L in raw water and can increase to as high as 46.9 ng/L in finished water after treatment. nih.gov Another study found that NDMA was present in all tap water samples tested, with concentrations reaching up to 62.6 ng/L. eaht.org
Table 1: Detected Concentrations of Selected N-Nitrosamines in Water Samples
| N-Nitrosamine | Matrix | Concentration Range (ng/L) |
|---|---|---|
| NDMA | Raw Water | 4.7 - 15.1 nih.gov |
| NDMA | Finished Water | 4.68 - 46.9 nih.gov |
| NDMA | Tap Water | 4.57 - 62.6 eaht.org |
| NDEA | Tap Water | 1.22 - 23.9 eaht.org |
| NDBA | Tap Water | 2.74 - 38.0 eaht.org |
This table showcases typical concentration ranges of various N-nitrosamines found in water systems. The quantification of these compounds is often achieved using analytical methods that rely on deuterated internal standards for accuracy.
N-nitrosamines can contaminate soil and sediment through various channels, including industrial waste streams and agricultural runoff. mdpi.com Assessing the extent of this contamination is vital for understanding the environmental fate of these compounds and their potential to enter the food chain or leach into groundwater. The analysis of soil and sediment presents significant challenges due to the complexity of the sample matrix. Isotope dilution methods using standards like this compound are therefore essential for obtaining the reliable quantitative data needed to trace contamination pathways and conduct risk assessments.
N-nitrosamines are present in the atmosphere, originating from sources such as industrial emissions, vehicle exhaust, and tobacco smoke. tera-environnement.com While they are known to degrade in the presence of sunlight, their presence in indoor and workplace air, particularly in industries like rubber and pesticide manufacturing, is a concern. acs.orgtera-environnement.com Methods for analyzing volatile N-nitrosamines in the air involve sampling onto specialized cartridges, such as ThermoSorb-N, followed by elution and analysis using GC with a Thermal Energy Analyzer (TEA) or LC-MS/MS. tera-environnement.compublisso.de The use of deuterated internal standards is integral to these methods to ensure the accuracy of measurements, which are crucial for studying the atmospheric fate, transport, and deposition of these hazardous compounds. publisso.de Research has focused on understanding the photolysis rates of nitrosamines to model their atmospheric lifetime. gassnova.no
Analysis of N-Nitrosamines in Food and Beverage Matrices
Food is considered a primary source of human exposure to N-nitrosamines. mdpi.com These compounds can form during the processing, curing, cooking, and storage of various food products, particularly those preserved with nitrites. mdpi.comdtu.dkresearchgate.net Accurate quantification of N-nitrosamines in food is paramount for regulatory oversight and for understanding dietary exposure. Isotope dilution mass spectrometry, utilizing standards like this compound, is the gold standard for this type of analysis.
Processed meat products, such as bacon, sausages, and ham, are well-known to contain N-nitrosamines. mdpi.comdtu.dk These compounds are formed from the reaction between nitrites, used as preservatives, and naturally occurring amines in the meat. mdpi.comresearchgate.net The levels and types of nitrosamines can vary depending on the product, processing conditions, and cooking methods. mdpi.com
Studies have identified N-nitrosodimethylamine (NDMA), N-nitrosopiperidine (NPIP), and N-nitrosopyrrolidine (NPYR) as the most frequently occurring volatile nitrosamines in processed meats. nih.govnih.gov N-nitrosodiethylamine (NDEA) and N-nitrosodibutylamine (NDBA) are also commonly found, though to a lesser extent. nih.gov Research has shown that consumption of processed meats is a main source of dietary nitrites and N-nitrosamines. nih.gov The accurate measurement of these compounds, which underpins dietary exposure assessments, relies on analytical methods validated with internal standards like this compound. dtu.dk
Table 2: Common N-Nitrosamines Detected in Processed Meat Products
| N-Nitrosamine | Frequency of Detection |
|---|---|
| N-nitrosodimethylamine (NDMA) | Most frequent nih.govnih.gov |
| N-nitrosopiperidine (NPIP) | Most frequent nih.govnih.gov |
| N-nitrosopyrrolidine (NPYR) | Most frequent nih.govnih.gov |
| N-nitrosodiethylamine (NDEA) | Frequently observed nih.gov |
| N-nitrosodibutylamine (NDBA) | Frequently observed nih.gov |
This table lists common volatile N-nitrosamines found in processed meats. Isotope-labeled standards are essential for the accurate quantification of these compounds in such complex food matrices.
N-nitrosamines can also be found in certain alcoholic beverages and fermented foods. tera-environnement.com In the past, the kilning process of malt for beer production was a significant source of N-nitrosodimethylamine (NDMA). Although changes in this process have significantly reduced NDMA levels, its presence is still monitored. A study of various beer types detected NDMA at concentrations ranging from not detected to 0.60 µg/kg. nih.gov The same study also found non-carcinogenic N-nitrosoproline. nih.gov For accurate and sensitive detection of these compounds in complex beverage matrices, analytical methods employing isotope dilution with standards such as this compound are necessary to ensure data reliability for health risk assessments.
Investigation of Formation Pathways During Food Processing using Tracer Studies
This compound (NEBA-d4) serves as a valuable isotopic tracer in studies aimed at elucidating the formation pathways of N-nitrosamines during food processing. N-nitrosamines can form in foods when secondary or tertiary amines react with a nitrosating agent, such as nitrite (B80452), which is often used in curing meats. nih.govnih.gov This reaction can be influenced by factors like temperature, pH, and the presence of inhibitors or accelerators. nih.gov
In tracer studies, a known amount of NEBA-d4 is introduced into a food matrix before processing (e.g., cooking, curing, or fermentation). After processing, the sample is analyzed, typically using mass spectrometry-based methods. Because NEBA-d4 has a distinct molecular weight from its non-deuterated counterpart, analysts can precisely track its fate and quantify the extent to which it may have formed or degraded. This approach helps researchers understand the specific chemical reactions leading to nitrosamine (B1359907) formation. For instance, such studies can determine the precursor amines and nitrosating agents responsible for the generation of N-Nitroso-N-ethylbutylamine (NEBA) under various conditions.
While direct studies specifying the use of NEBA-d4 as a tracer in food processing are not prevalent in the provided search results, the principle is a standard application for isotopically labeled compounds in mechanistic chemistry. The data from these studies are crucial for developing strategies to mitigate nitrosamine formation in food products, such as adjusting processing parameters or using inhibitors like ascorbic acid. nih.gov
Pharmaceutical Product Analysis for N-Nitrosamine Impurities
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. ijpsjournal.comnih.gov Regulatory agencies worldwide have established stringent limits for these impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.govacs.org Isotopically labeled compounds like this compound are indispensable tools in the analytical methods developed to meet these rigorous regulatory requirements.
Method Development for Active Pharmaceutical Ingredients (APIs) and Excipients
Accurate and precise quantification of N-nitrosamine impurities at trace levels requires robust analytical methods. This compound is frequently used as an internal standard (IS) in chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), for the analysis of NEBA and other nitrosamines in APIs and excipients. ijpsjournal.comsigmaaldrich.com
The function of an internal standard is to compensate for variations in sample preparation and instrument response. Since NEBA-d4 is chemically identical to the target analyte (NEBA), it behaves similarly during extraction, chromatography, and ionization. However, its slightly higher mass allows the mass spectrometer to distinguish it from the non-labeled NEBA. By adding a known concentration of NEBA-d4 to the sample, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, improving the accuracy and reliability of the results. sigmaaldrich.com
Method development involves optimizing several parameters to achieve the required sensitivity and selectivity.
Table 1: Typical LC-MS/MS Parameters for Nitrosamine Analysis using NEBA-d4 as an Internal Standard
| Parameter | Typical Setting | Purpose |
| Chromatographic Column | C18 Reverse-Phase | Separation of nitrosamines from the sample matrix. |
| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid | To achieve efficient elution and separation of analytes. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate charged ions from the analytes for MS detection. |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for NEBA and NEBA-d4 | Provides high specificity, minimizing interference from other compounds. |
Drug Product Stability Studies and Impurity Profiling
N-nitrosamine impurities can form not only during the synthesis of an API but also during the shelf life of the finished drug product due to the degradation of the drug substance or interactions with excipients. nih.govacs.org Therefore, stability studies are essential to monitor and control the levels of these impurities over time.
In these studies, drug products are stored under controlled conditions of temperature and humidity. At specific time points, samples are withdrawn and analyzed for nitrosamine content. The use of this compound as an internal standard is critical in these long-term studies to ensure the consistency and accuracy of analytical data collected over months or years. By providing a reliable quantitative reference, NEBA-d4 helps in building an accurate impurity profile of the drug product throughout its shelf life, ensuring that it remains within safe limits. acs.orgsigmaaldrich.com
Biological Specimen Analysis (Excluding Human Clinical Data)
Isotopically labeled standards are fundamental in bioanalytical research for studying the metabolism and disposition of compounds in biological systems.
Quantification in In Vitro Cellular Models for Metabolic Studies
In vitro cellular models, such as cultured liver cells (hepatocytes), are used to investigate the metabolic pathways of xenobiotics, including nitrosamines. When studying the metabolism of NEBA, this compound is used as an internal standard for the accurate quantification of the parent compound and its metabolites in the cell culture media and cell lysates.
These studies can reveal the rate of metabolism and identify the enzymes involved. A deuterium (B1214612) isotope effect, where the presence of deuterium atoms can slow down the rate of metabolic reactions, might also be investigated by comparing the metabolism of NEBA and NEBA-d4. nih.gov This provides insights into the specific metabolic activation steps that may lead to the formation of reactive intermediates. nih.gov
Table 2: Application of NEBA-d4 in a Hypothetical In Vitro Metabolic Study
| Study Component | Role of this compound | Analytical Endpoint |
| Sample Preparation | Added to cell lysates and media as an internal standard before extraction. | Ensures accurate quantification by correcting for analyte loss during sample processing. |
| LC-MS/MS Analysis | Provides a distinct mass signal for ratiometric quantification against the non-labeled NEBA. | Determination of the concentration of NEBA remaining over time. |
| Metabolite Identification | Helps in distinguishing between the parent compound and its potential metabolites. | Elucidation of metabolic pathways. |
Analytical Method Development for Animal Tissue and Fluid Samples in Preclinical Toxicokinetic Research (Focus on Methodology)
Preclinical toxicokinetic (TK) studies in animals are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Developing sensitive and specific analytical methods for quantifying the compound in biological matrices like plasma, urine, and tissue is a prerequisite for such studies.
For the analysis of NEBA in these complex biological samples, methods utilizing this compound as an internal standard are essential. The methodology focuses on:
Efficient Extraction: Developing robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols to isolate the analyte and internal standard from interfering biological components.
Chromatographic Separation: Optimizing HPLC or GC conditions to separate NEBA from endogenous matrix components that could interfere with quantification.
Sensitive Detection: Employing MS/MS detection to achieve the low limits of quantification (LOQ) necessary for tracking the compound's concentration in plasma and tissues over time.
The use of NEBA-d4 ensures high precision and accuracy, which is paramount for calculating key toxicokinetic parameters such as half-life, clearance, and volume of distribution in these preclinical animal studies.
Role as a Metabolic Tracer in Preclinical Studies (Analytical Aspects)
In preclinical research, isotopically labeled compounds are invaluable tools for elucidating the metabolic pathways of xenobiotics. This compound, a deuterated analog of N-Nitroso-N-ethylbutylamine, serves as a metabolic tracer, enabling researchers to track its biotransformation and understand the mechanisms of its metabolic activation. The analytical aspects of these studies are centered on highly sensitive and specific techniques capable of distinguishing the deuterated tracer and its metabolites from endogenous molecules.
The primary analytical advantage of using a deuterated tracer like this compound is its distinct mass. The presence of deuterium atoms increases the molecular weight of the compound compared to its unlabeled counterpart. This mass difference is the cornerstone of its detection and quantification in complex biological matrices.
Advanced Analytical Methodologies
The detection of N-nitrosamines and their metabolites at trace levels requires sophisticated analytical instrumentation. ijpsjournal.com Mass spectrometry (MS) is the definitive method for this purpose due to its high sensitivity and specificity. osti.gov In preclinical metabolic studies, MS is typically coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC). ijpsjournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a well-established method for the analysis of volatile and semi-volatile compounds like nitrosamines. In tracer studies, high-resolution mass spectrometry (HRMS) coupled with GC can be employed to differentiate between the deuterated parent compound and its metabolites based on their precise mass-to-charge ratios. aacrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using techniques like tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), has become essential for analyzing a wide range of metabolites. ijpsjournal.comfda.gov These methods offer high selectivity and sensitivity, allowing for the detection and quantification of deuterated metabolites in biological samples such as blood, urine, and tissue homogenates. fda.gov The use of deuterated compounds as internal standards in LC-MS methods is a common practice to ensure accurate quantification. rsc.org
Investigating Metabolic Pathways and Isotope Effects
The use of this compound allows researchers to follow its metabolic fate. By analyzing biological samples at various time points after administration, scientists can identify and quantify the deuterated metabolites produced. This provides direct evidence of the biotransformation pathways involved.
A key aspect of using deuterated tracers is the investigation of the deuterium isotope effect. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-D bond can proceed at a slower rate than the corresponding C-H bond cleavage.
In the context of nitrosamine carcinogenesis, metabolic activation often involves the enzymatic hydroxylation at the α-carbon position. By strategically placing deuterium atoms on the ethyl or butyl group of this compound, researchers can probe the importance of specific metabolic steps. For instance, if deuteration at a specific position leads to a decrease in the formation of a particular metabolite or a reduction in carcinogenic potency, it suggests that the cleavage of the C-H bond at that site is a critical, rate-limiting step in the metabolic activation process. nih.govnih.gov Studies on related deuterated nitrosamines have shown that the position of the deuterium can significantly influence carcinogenic potency, highlighting the competition between different sites of oxidation in the molecule's activation. nih.gov
The data gathered from these analytical procedures provide a detailed picture of how the compound is processed in the body, which is crucial for understanding its mechanism of toxicity and for developing biomarkers of exposure and effect. cancer.gov
| Analytical Technique | Principle of Operation | Application in this compound Tracer Studies |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Separates volatile compounds based on their boiling points and partitioning behavior, followed by detection based on precise mass-to-charge ratio. aacrjournals.org | Differentiates the deuterated parent compound from non-deuterated analogs and metabolites; quantifies the tracer in biological samples. aacrjournals.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase, followed by ionization and mass analysis where specific parent ions are fragmented into product ions for detection. ijpsjournal.com | Provides high selectivity and sensitivity for identifying and quantifying known deuterated metabolites in complex matrices like blood and urine. ijpsjournal.comnih.gov |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Couples LC separation with mass analysis that provides highly accurate mass measurements (>10,000 resolution). fda.gov | Enables the identification of unknown deuterated metabolites by determining their elemental composition from the precise mass measurement. fda.gov |
Method Validation and Quality Assurance in N Nitroso N Ethylbutylamine D4 Based Analysis
Evaluation of Analytical Method Performance Characteristics
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For nitrosamine (B1359907) analysis, this involves assessing a range of performance characteristics to ensure reliable and accurate quantification at the very low levels required by regulatory guidelines. resolvemass.caedqm.eu The use of isotopically labeled internal standards like N-Nitroso-N-ethylbutylamine-d4 is integral to this validation process. clearsynth.com
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. In methods utilizing this compound, a fixed concentration of this internal standard is added to each calibration standard and sample. A calibration curve is then constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. This isotope dilution technique effectively corrects for variations in injection volume and instrument response. adventchembio.com
Analytical methods for nitrosamines typically demonstrate excellent linearity over the required concentration range, which spans from the limit of quantification (LOQ) to levels significantly above the acceptable intake limit. The strength of the linear relationship is commonly evaluated by the coefficient of determination (r²), with values greater than 0.99 considered acceptable. nano-ntp.comresearchgate.net
Table 1: Examples of Linearity in Nitrosamine Analysis using Isotope Dilution Methods
| Analyte(s) | Analytical Technique | Linearity Range | Correlation Coefficient (r²) |
| Six Nitrosamines | UHPLC-MS/MS | 1.5 ppb - 9.0 ppb | > 0.998 |
| Six Drug-Related NAs | DART-MS | 1.00 ng/mL - 200.00 ng/mL | Not specified, but performance was "suitable" |
| NDBA & another nitrosamine | LC-MS/MS | LOQ - 150% of standard | > 0.990 |
This table presents typical performance data from validated methods for various nitrosamine impurities, illustrating the common ranges and correlation coefficients achieved.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nano-ntp.com For nitrosamine impurities, regulatory agencies require highly sensitive methods with LOQs at or below the acceptable intake (AI) limit, often in the parts-per-billion (ppb) or ng/g range. pmda.go.jp For instance, the FDA recommends an LOQ of ≤ 0.03 ppm for drug products with a maximum daily dose below 880 mg/day. pmda.go.jp
The determination of these limits is a critical aspect of method validation. The use of this compound helps ensure that the method's sensitivity is not compromised by matrix effects, leading to a more accurate assessment of the true detection and quantification capabilities for the target analyte.
Table 2: Representative LOD and LOQ Values in Nitrosamine Analysis
| Analyte(s) | Analytical Technique | LOD | LOQ |
| General Nitrosamines | LC-MS/MS | - | 0.03–0.1 ppb |
| Six Nitrosamines | UHPLC-MS/MS | 0.5 ppb | 1.5 ppb |
| Fifteen Nitrosamines | GC-Orbitrap MS | 0.2–1.8 ng/g (MDL*) | 0.6–3.0 ng/g (MQL**) |
| Six Drug-Related NAs | DART-MS | - | ~1.00 ng/mL |
*Method Detection Limit; **Method Quantitation Limit This table compiles data from various sources to show the typical sensitivity achieved in modern analytical methods for nitrosamine detection. resolvemass.cathermofisher.cnresearchgate.netnih.gov
Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision measures the degree of agreement among a series of measurements, evaluated as repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision). edqm.eu
The incorporation of this compound as an internal standard is fundamental to achieving high accuracy and precision. adventchembio.com Since the ISTD is added at the beginning of the sample preparation process, it experiences the same potential for loss as the target analyte. By normalizing the analyte's signal to that of the ISTD, these variations are canceled out, leading to more consistent and accurate results. clearsynth.com Acceptance criteria for accuracy are often within 80-120% recovery, especially at low concentrations, while precision is typically required to be within a relative standard deviation (RSD) of 15-20%. thermofisher.cnresearchgate.netnih.gov
Table 3: Typical Accuracy and Precision Data for Nitrosamine Quantification
| Parameter | Method | Acceptance Criteria/Result |
| Accuracy (Recovery) | Spiking studies at multiple levels (e.g., 1.0, 2.0, 10, 20 ng/g) | 70–130% |
| Accuracy (Recovery) | At LOQ Level | 80% to 120% |
| Precision (%RSD) | Multiple extractions at the lowest concentration level | < 20% |
| Precision (%RSD) | Six replicate injections of a standard solution | < 15.0% |
This table summarizes common acceptance criteria and results for accuracy and precision from validated analytical methods for nitrosamines. nano-ntp.comthermofisher.cnresearchgate.net
Robustness and Selectivity Studies for Complex Matrices
When analyzing complex matrices such as active pharmaceutical ingredients (APIs), finished drug products, or biological fluids, the analytical method must be both robust and selective. adventchembio.com
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal use. These variations can include changes in mobile phase composition, pH, column temperature, or flow rate. The use of a co-eluting, isotopically labeled internal standard like this compound significantly enhances method robustness. Because the analyte and the ISTD have nearly identical physicochemical properties, they respond in the same way to minor procedural changes. usp.org This ensures that the ratio of their signals remains constant, providing a stable and reliable quantitative result even with slight deviations in the analytical conditions.
Specificity, or selectivity, is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp In nitrosamine analysis, this is particularly challenging due to the trace levels of the analytes and the complexity of the sample matrix.
A common issue is the potential for interference from structurally similar compounds. For example, the organic solvent N,N-dimethylformamide (DMF) has a similar mass-to-charge ratio (m/z) profile to N-Nitrosodimethylamine (NDMA) and can co-elute, potentially leading to false-positive results or overestimated concentrations if the method lacks sufficient selectivity. thermofisher.cncambrex.com
The use of mass spectrometry (MS), particularly high-resolution MS (HRMS) or tandem MS (MS/MS), provides high specificity by separating and detecting ions based on their unique m/z ratios. resolvemass.cacambrex.com When coupled with a deuterated internal standard like this compound, the method's specificity is further enhanced. The ISTD produces a distinct signal at a different m/z from the native analyte, confirming the identity of the chromatographic peak and ensuring that matrix effects, such as ion suppression or enhancement, affect both the analyte and the standard equally, thus preserving the accuracy of quantification.
Inter-Laboratory Comparative Studies and Reference Material Development
Inter-laboratory studies, also known as round-robin tests or proficiency testing, are essential for assessing the performance of analytical methods across different laboratories. These studies are instrumental in identifying potential discrepancies in analytical procedures and working towards harmonized protocols that yield consistent and comparable data, regardless of the testing site. Similarly, the development of certified reference materials (CRMs) is crucial for establishing a common benchmark for calibration and quality control, thereby ensuring the traceability and accuracy of measurements.
The presence of N-nitrosamine impurities in various products has prompted regulatory bodies and scientific communities to emphasize the need for standardized analytical methods. Harmonization of these methods is critical to ensure that results from different laboratories are comparable and reliable, which is a cornerstone of global quality control and regulatory acceptance. Inter-laboratory studies serve as a practical approach to achieve this harmonization.
In a typical inter-laboratory study for nitrosamine analysis, participating laboratories are provided with identical samples containing known concentrations of target analytes, including N-Nitroso-N-ethylbutylamine. Each laboratory analyzes the samples using their in-house analytical procedures, which often involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The use of this compound as an internal standard is a common practice in these studies to correct for variations in sample preparation and instrumental response.
The results from such studies provide valuable insights into the variability of different analytical methods. For instance, a hypothetical inter-laboratory study could reveal discrepancies in extraction efficiencies or chromatographic resolutions among participating institutions. The data generated helps in identifying the critical parameters of the analytical workflow that require standardization. Subsequent collaborative efforts can then focus on refining and unifying these parameters to develop a harmonized protocol.
Table 1: Hypothetical Results of an Inter-Laboratory Study for the Determination of N-Nitroso-N-ethylbutylamine (NEBA) using this compound (NEBA-d4) as an Internal Standard
| Laboratory | Analytical Method | NEBA Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Lab A | GC-MS/MS | 10.2 | 102 | 3.5 |
| Lab B | LC-MS/MS | 9.8 | 98 | 4.1 |
| Lab C | GC-HRMS | 10.5 | 105 | 2.9 |
| Lab D | LC-HRMS | 9.5 | 95 | 4.8 |
| Lab E | GC-MS/MS | 10.1 | 101 | 3.8 |
This table is illustrative and does not represent actual study data.
The process of harmonization often involves a consensus-building approach where experts from participating institutions discuss the findings and agree upon a standardized protocol. This protocol would specify key experimental conditions such as sample preparation techniques, chromatographic columns, mass spectrometric parameters, and the use of internal standards like this compound. The adoption of such a harmonized protocol significantly enhances the consistency and reliability of nitrosamine analysis across the board.
Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry for method validation, calibration, and ensuring the metrological traceability of measurement results. The certification of a reference material involves a rigorous process to establish a property value with a known uncertainty. Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or "definitive" method for the accurate quantification of organic compounds and is often employed in the certification of reference materials.
The use of deuterated standards, such as this compound, is central to the IDMS technique. In this approach, a known amount of the isotopically labeled standard (the "spike") is added to the sample containing the unlabeled analyte. The altered isotopic ratio of the analyte is then measured by mass spectrometry. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation and analysis, this method effectively corrects for any sample loss or matrix effects, leading to highly accurate and precise measurements.
The certification process for a reference material containing N-Nitroso-N-ethylbutylamine would typically involve the following steps:
Preparation of the Reference Material: A bulk material is carefully prepared to be homogeneous and stable.
Quantification by a Primary Method: A primary method like IDMS is used to determine the concentration of N-Nitroso-N-ethylbutylamine. This involves spiking the material with a precisely known amount of this compound.
Inter-laboratory Characterization: Multiple competent laboratories analyze the material to provide additional data for the characterization and to assess the homogeneity and stability of the material.
Statistical Analysis and Value Assignment: The data from the primary method and the inter-laboratory study are statistically evaluated to assign a certified value and its associated uncertainty.
Table 2: Example Data from a Certificate of Analysis for a N-Nitroso-N-ethylbutylamine (NEBA) Certified Reference Material
| Parameter | Value |
| Certified Concentration of NEBA | 10.05 ± 0.15 µg/g |
| Method of Certification | Isotope Dilution Mass Spectrometry (IDMS) |
| Internal Standard Used | This compound |
| Traceability | Traceable to the International System of Units (SI) |
| Expiry Date | September 2028 |
This table is illustrative and does not represent an actual certificate of analysis.
The availability of such certified reference materials for N-Nitroso-N-ethylbutylamine, with values established using its deuterated analogue, provides analytical laboratories with a crucial tool for ensuring the traceability of their measurements to the International System of Units (SI). This traceability is a key requirement for demonstrating the accuracy and comparability of analytical results, particularly in regulated environments such as the pharmaceutical industry.
Advanced Research Directions and Emerging Applications of Deuterated N Nitroso N Ethylbutylamine
Integration with High-Resolution Mass Spectrometry (HRMS) Techniques
The use of N-Nitroso-N-ethylbutylamine-d4 as an internal standard is fundamental to achieving accurate quantification in High-Resolution Mass Spectrometry (HRMS). Its stable isotope label ensures it behaves almost identically to the non-labeled analyte during extraction, ionization, and analysis, compensating for matrix effects and variations in instrument response. This is crucial for the low-level detection required in pharmaceutical and environmental analyses.
Orbitrap and Time-of-Flight (TOF) mass spectrometers are powerful tools for N-nitrosamine analysis due to their high resolving power and mass accuracy. ijpsjournal.comresearchgate.net These technologies allow for the confident identification and quantification of target compounds even in highly complex samples.
Orbitrap Mass Spectrometry: Liquid Chromatography-High-Resolution Accurate Mass (LC-HRAM) Orbitrap systems are frequently used for the simultaneous quantification of multiple N-nitrosamine impurities. ijpsjournal.com Methods often combine targeted single ion monitoring (t-SIM) and parallel reaction monitoring (PRM) to achieve exceptional sensitivity and selectivity. ijpsjournal.comresearchgate.net The high resolving power of the Orbitrap analyzer allows for the separation of target nitrosamine (B1359907) signals from isobaric interferences, which are common in complex matrices. In such methods, this compound serves as a robust internal standard to ensure the accuracy of quantification across a wide range of concentrations. ijpsjournal.com
Time-of-Flight (TOF) Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) instruments, such as the Xevo G2-XS QTof, offer enhanced features for both qualitative and quantitative challenges. researchgate.net They provide high mass accuracy, sensitivity, and speed. researchgate.net For N-nitrosamine analysis, targeted acquisition modes like Tof MRM (Multiple Reaction Monitoring) can be employed, where both precursor and product ions are monitored with high mass accuracy. science.gov This approach has been successfully used for the simultaneous detection of several N-nitrosamines at sub-ng/mL levels. science.gov The stability and predictable behavior of this compound are critical for the reliability of these high-sensitivity QTof methods.
Table 1: Comparison of HRMS Technologies for N-Nitrosamine Analysis
| Feature | Orbitrap MS | Time-of-Flight (TOF) MS | Role of this compound |
|---|---|---|---|
| Principle | Ions are trapped in an orbital motion around a central spindle electrode. The frequency of motion is related to the mass-to-charge ratio. | Ions are accelerated into a field-free drift tube. The time taken to reach the detector is related to the mass-to-charge ratio. | Internal standard for accurate quantification by correcting for sample loss and matrix-induced signal suppression/enhancement. |
| Primary Use | Comprehensive profiling, targeted and non-targeted screening of a wide range of nitrosamines. ijpsjournal.comresearchgate.net | Rapid screening and quantification, particularly effective for targeted analysis of known nitrosamines. researchgate.netscience.gov | Ensures method robustness and inter-sample comparability. |
| Key Advantage | Very high resolution and mass accuracy, enabling confident identification of unknown compounds. ijpsjournal.comnews-medical.net | High acquisition speed, making it suitable for coupling with fast chromatography. researchgate.net | Provides a constant reference point for signal intensity across different runs and sample types. |
| Typical Method | LC-HRAM with t-SIM and PRM acquisition modes. researchgate.net | LC-Q-TOF with targeted Tof MRM acquisition. science.gov | Added at a known concentration at the start of sample preparation. |
Beyond quantifying known N-nitrosamines, a significant challenge is the identification of previously unknown or uncharacterized species. HRMS is indispensable for non-targeted and suspect screening approaches. researchgate.net
Non-Targeted Screening: This hypothesis-free approach aims to identify all detectable chemical features in a sample. researchgate.net In the context of N-nitrosamines, researchers can analyze samples from complex matrices like wastewater or drug manufacturing processes to find potential new nitrosamine compounds. news-medical.net By comparing samples before and after a reaction known to form nitrosamines (e.g., chloramination), new mass spectral features can be prioritized for identification. news-medical.net
Suspect Screening: This method uses a predefined list of "suspect" compounds that might be present in the sample. The HRMS instrument then screens for the exact masses of these compounds. The NORMAN Suspect List Exchange is an example of a database that can be used for this purpose. tandfonline.com
In both screening methodologies, this compound can be used as a performance indicator. While it cannot quantify an unknown compound, its consistent recovery and response help to validate the analytical run, ensuring the instrument was performing correctly when the unknown signals were detected.
Development of Automated Analytical Platforms for High-Throughput Analysis
The increasing demand for nitrosamine testing has driven the development of automated systems to improve throughput, reduce manual error, and decrease analysis time. news-medical.netresearchgate.net this compound is compatible with these automated workflows, where its addition can be precisely controlled by robotic systems.
Online Solid Phase Extraction (SPE) coupled directly to LC-MS systems represents a significant step towards automation. mdpi.comresearchgate.net In this setup, the sample is injected into the system, and a series of automated valves directs it through an SPE cartridge for cleanup and concentration before it is eluted directly onto the analytical column. mdpi.com This approach minimizes manual sample handling, reduces solvent consumption, and improves reproducibility. researchgate.net
An advanced configuration combines online SPE with size-exclusion chromatography (SEC) before LC-MS analysis. This Online-SPE/SEC/LCMS method can effectively remove interfering matrix components from complex samples like wastewater, allowing for direct injection of filtered samples and significantly enhancing analytical efficiency and accuracy. mdpi.comresearchgate.net The automated addition of an internal standard like this compound early in this process is crucial for correcting any variability during the online extraction.
Robotic sample handling systems are being integrated into N-nitrosamine analysis workflows to manage the large number of samples generated during screening. thermofisher.comijpsjournal.com These robotic platforms can perform a variety of tasks, including:
Weighing of samples and standards.
Precise liquid handling for dilution and addition of internal standards.
Performing automated liquid-liquid or solid-phase extractions in 96-well plate formats. researchgate.net
Vortexing, centrifugation, and transfer of extracts to vials for analysis. thermofisher.com
The use of robotics not only increases sample throughput dramatically but also improves the precision and repeatability of the sample preparation process. researchgate.netijpsjournal.com Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) have been combined with robotic autosamplers for the high-throughput headspace screening of volatile nitrosamines, enabling the analysis of hundreds of samples per day. news-medical.net
Innovative Applications in Isotope Tracing and Biomonitoring Methodologies (Analytical Focus)
The primary analytical application of this compound is as an internal standard in isotope dilution mass spectrometry, a cornerstone technique for accurate biomonitoring. researchgate.netnih.gov
Biomonitoring involves measuring chemical compounds or their metabolites in biological samples like urine, blood, or plasma to assess human exposure. cdc.govnih.gov Due to the complexity and variability of these biological matrices, accurate quantification is challenging. The isotope dilution method is considered the gold standard for surmounting these challenges. researchgate.net
The process involves adding a known quantity of the isotopically labeled standard (e.g., this compound) to the biological sample at the very beginning of the analytical procedure. researchgate.netcdc.gov The labeled standard is chemically identical to the non-labeled (native) analyte and will therefore experience the same losses during sample extraction, cleanup, and derivatization, and the same ionization suppression or enhancement effects during MS analysis. nih.gov
The mass spectrometer can distinguish between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. Quantification is then based on the measured ratio of the native analyte to the labeled internal standard. nih.gov This ratio remains constant regardless of sample loss, making the final calculated concentration highly accurate and precise. This approach has been widely used for the biomonitoring of various compounds, including tobacco-specific nitrosamines in urine. nih.govunl.edu While specific biomonitoring studies for N-Nitroso-N-ethylbutylamine are less common than for tobacco-specific nitrosamines, the methodology is directly transferable, and this compound serves as the ideal tool for such analytical work.
Table 2: Role of this compound in Isotope Dilution Biomonitoring
| Step | Action | Analytical Challenge | Role of Deuterated Standard |
|---|---|---|---|
| 1. Sample Collection | Urine or blood plasma is collected. | High biological variability between subjects. | Not directly involved, but its use accounts for subsequent analytical variability. |
| 2. Spiking | A known amount of this compound is added to the sample. cdc.gov | Ensuring precise addition. | Acts as a quantitative reference from the earliest stage. |
| 3. Extraction/Cleanup | Analyte and standard are extracted from the matrix (e.g., via SPE or LLE). | Incomplete or variable recovery of the analyte. | The labeled standard is lost at the same rate as the native analyte, preserving their ratio. nih.gov |
| 4. Chromatography | The extract is injected into an LC-MS/MS system. | Co-eluting matrix components can suppress or enhance the analyte signal in the MS source. | The standard co-elutes and experiences the same signal suppression/enhancement, keeping the ratio accurate. |
| 5. MS Detection | The mass spectrometer measures the signal intensity for both the native analyte and the deuterated standard. | Instrument response fluctuations. | Quantification is based on the stable signal ratio, not absolute intensity, making the measurement robust. researchgate.net |
Tracing Environmental Fate and Transport of N-Nitrosamines using Deuterated Analogues
N-nitrosamines are a class of chemical compounds that are considered environmental contaminants of concern due to their potential carcinogenicity. researchgate.net They have been detected in various environmental matrices, including wastewater, drinking water, and biosolids. nih.govmdpi.comhpst.cz Understanding their behavior, persistence, and movement in the environment is critical for assessing risks and developing remediation strategies.
Deuterated analogues of N-nitrosamines, such as this compound, are indispensable tools for environmental fate and transport studies. adventchembio.com These stable isotope-labeled compounds are used as surrogates or internal standards in analytical methods designed to detect and quantify trace levels of nitrosamines. nih.govmdpi.com When analyzing environmental samples like water or soil, a known quantity of the deuterated standard is added at the beginning of the sample preparation process. adventchembio.comnih.gov
Because the deuterated standard has nearly identical physicochemical properties to its non-deuterated counterpart, it experiences the same losses during extraction, cleanup, and analysis. adventchembio.com Analytical techniques, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), can differentiate between the deuterated standard and the native analyte due to their mass difference. mdpi.comresearchgate.net By measuring the final amount of the deuterated standard recovered, scientists can accurately correct for any procedural losses of the target nitrosamine, thereby enabling precise quantification of the contaminant's concentration in the original sample. adventchembio.comlgcstandards.com This isotope dilution method is fundamental for generating reliable data on the occurrence and concentration of nitrosamines in diverse environmental settings, from industrial wastewater to drinking water sources. nih.govresearchgate.net
Development of Analytical Biomonitoring Tools for Exposure Assessment (Methodology Development)
Assessing human exposure to N-nitrosamines requires highly sensitive and specific analytical methods capable of measuring minute quantities of these compounds or their metabolites in biological matrices such as blood and urine. adventchembio.comresearchgate.net The development of these sophisticated biomonitoring tools relies heavily on the use of stable isotope-labeled internal standards like this compound. adventchembio.comresearchgate.net
The core challenge in biomonitoring is accurately quantifying target analytes that are present at very low concentrations within a complex biological sample. researchgate.net Isotope dilution mass spectrometry is the benchmark methodology for this purpose. adventchembio.com In this approach, a known amount of a deuterated standard, such as this compound, is added to the biological sample. adventchembio.com The standard co-elutes with the native analyte during the analytical process and serves as a precise reference for quantification. lgcstandards.com
This technique is crucial for developing and validating robust analytical methods for exposure assessment. researchgate.net For instance, in the pharmaceutical industry, where nitrosamine impurities in drugs are a significant concern, these methods are used to ensure patient safety. nih.gov The use of deuterated nitrosamines allows researchers to trace metabolic pathways, study pharmacokinetic profiles, and understand the biodistribution of these compounds. adventchembio.com By providing the necessary accuracy and precision, this compound and similar deuterated standards are foundational to creating the reliable biomonitoring tools needed to evaluate human exposure to nitrosamines from various sources. adventchembio.com
Contribution to Metrology in Chemistry for Trace Organic Contaminants and Reference Material Development
Metrology in chemistry is the science of chemical measurement, ensuring that results are accurate, reliable, and comparable across different laboratories and over time. For trace organic contaminants like N-nitrosamines, achieving high-quality measurements is inherently challenging due to their low concentrations and the complexity of sample matrices. lgcstandards.com Deuterated compounds, including this compound, play a pivotal role in advancing chemical metrology and serve as essential components in the development of reference materials. adventchembio.comveeprho.com
This compound functions as a high-purity reference material, specifically an internal standard, for isotope dilution analysis. lgcstandards.comveeprho.com The use of such standards is the most effective way to mitigate measurement uncertainty in trace organic analysis. lgcstandards.com By adding a known amount of the deuterated standard to a sample, analysts can establish a ratio between the analyte and the standard. adventchembio.com This ratio remains constant throughout the analytical procedure, correcting for variations in instrument response and sample loss during preparation, thus yielding a highly accurate and precise quantification. adventchembio.comlgcstandards.com
The reliability afforded by this method is critical for regulatory compliance, as agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require validated and reproducible analytical methods for detecting nitrosamines. adventchembio.comveeprho.com The use of deuterated nitrosamines demonstrates a commitment to data integrity and is essential for:
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and limits of detection. adventchembio.comveeprho.com
Quality Control (QC): Ensuring the ongoing reliability of routine testing. veeprho.com
Reference Material Development: this compound itself is a certified reference material (CRM) or is used to certify the concentration of nitrosamines in more complex matrix-based CRMs (e.g., in a certified water sample). lgcstandards.comveeprho.com These CRMs are then used by laboratories to calibrate their instruments and validate their measurement procedures.
Q & A
Q. How can researchers ensure the stability of N-Nitroso-N-ethylbutylamine-d4 during storage?
Stability is critical for reproducible results. Store the compound at 0–6°C in airtight, light-resistant containers to minimize degradation. Pre-cool storage equipment before transferring the compound to avoid temperature fluctuations. Use inert gas purging (e.g., nitrogen) to reduce oxidation risks . Regularly validate stability via LC-MS or GC-MS to detect decomposition products.
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs like N-Nitrosodiethylamine-d10) to correct for matrix effects and ionization variability. For nonvolatile derivatives, derivatization with pentafluorobenzoyl chloride improves GC-MS sensitivity. Validate methods using spike-recovery experiments in representative matrices .
Q. What safety precautions are essential when handling this compound?
Despite limited toxicological data, treat it as a potential carcinogen (Category 2) . Use fume hoods, nitrile gloves, and sealed systems to avoid inhalation or dermal exposure. Follow GHS precautionary codes: P261 (avoid breathing vapors) and P262 (prevent skin/eye contact). Decontaminate spills with 10% ascorbic acid to neutralize nitrosating agents .
Advanced Research Questions
Q. How can researchers design experiments to study in situ formation of this compound from precursors?
Simulate physiological conditions (pH 3–4, 37°C) with nitrite and amine precursors (e.g., ethylbutylamine). Use kinetic modeling to quantify reaction rates. Include ascorbic acid (50–100 mM) or urea in control experiments to block nitrosation and distinguish artifact formation from pre-existing compounds. Monitor reaction progress via real-time NMR or stopped-flow spectrophotometry .
Q. How do deuterium isotopes in this compound affect its reactivity compared to the non-deuterated form?
Deuterium substitution alters kinetic isotope effects (KIE) , reducing reaction rates in nitrosation or metabolic pathways. For example, C-D bonds resist cleavage by cytochrome P450 enzymes, slowing bioactivation. Use comparative studies with non-deuterated analogs to quantify KIEs. Note that isotopic purity (>98% D) is critical to avoid confounding data .
Q. How should researchers validate analytical methods for trace-level detection (sub-ppb) of this compound?
Follow ICH M10 guidelines :
- Linearity : Test across 5–120% of expected concentration range.
- Limit of Quantification (LOQ) : Establish via signal-to-noise ratio ≥10.
- Matrix Effects : Compare slopes of solvent-based vs. matrix-matched calibration curves.
- Cross-Validation : Use orthogonal methods (e.g., HRMS for confirmation). Address false positives by confirming transitions with deuterated internal standards .
Q. What experimental strategies resolve contradictions in nitrosation rates reported under varying pH or temperature conditions?
Conduct controlled factorial experiments to isolate variables (pH, temperature, catalysts). Use chemodosimeters (e.g., morpholine) to quantify nitrosating agent activity independently. Reconcile discrepancies by standardizing buffer systems (e.g., citrate vs. phosphate buffers may chelate metal ions differently) and validating nitrite concentrations via Griess assay .
Methodological Notes
- Synthesis Optimization : For deuterated analogs, ensure >98% isotopic enrichment via H-D exchange in deuterated solvents (e.g., D₂O) under acidic catalysis. Confirm purity via high-resolution mass spectrometry .
- Data Contradictions : If conflicting carcinogenicity data arise, assess metabolic activation pathways using in vitro mutagenicity assays (Ames test) with S9 liver fractions to mimic metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
